(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H12BF2N3O2 and a molecular weight of 243.02 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-chloropyrimidine with 4,4-difluoropiperidine under specific conditions to form the intermediate compound. This intermediate is then subjected to a boronation reaction using a boronic acid reagent to yield the final product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.
Biology: This compound is used in the development of biologically active molecules and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
4-Fluorophenylboronic acid: Similar in structure but with different reactivity and applications.
2-Pyridylboronic acid: Used in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H12BF2N3O2 |
---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
[2-(4,4-difluoropiperidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H12BF2N3O2/c11-9(12)1-3-15(4-2-9)8-13-5-7(6-14-8)10(16)17/h5-6,16-17H,1-4H2 |
InChI Key |
JNZKLRAPVLOTCM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCC(CC2)(F)F)(O)O |
Origin of Product |
United States |
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